Welcome to the BenchChem Online Store!
molecular formula C3H9ClN2O2 B555649 2,3-Diaminopropanoic acid hydrochloride CAS No. 54897-59-5

2,3-Diaminopropanoic acid hydrochloride

Cat. No. B555649
M. Wt: 140.57 g/mol
InChI Key: SKWCZPYWFRTSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08969349B2

Procedure details

To a solution of 2,3-diaminopropanoic acid hydrochloride (1 g, 7.11 mmol) in methanol (63 mL) was added sodium hydroxide (1.42 g, 28.4 mmol) at 10° C., and then the mixture was degassed with N2. After 30 min, biacetyl (612 mg, 7.11 mmol) was added and the reaction mixture was stirred at the same temperature for 3 h. Dry air was passed through the reaction mixture for 16 h. The solvent was then removed under reduced pressure, the residue was dissolved in water (7 mL), and the solution was adjusted to pH 2 with concentrated HCl slowly at 0° C., and the mixture was filtered. The yellow solid (580 mg) was used in the next step without further purification. MS (ESI): m/z 153.1 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
612 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([CH2:7][NH2:8])[C:4]([OH:6])=[O:5].[OH-].[Na+].[C:11]([C:14]([CH3:16])=O)([CH3:13])=O>CO>[CH3:13][C:11]1[N:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[N:2][C:14]=1[CH3:16] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NC(C(=O)O)CN
Name
Quantity
1.42 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
63 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
612 mg
Type
reactant
Smiles
C(=O)(C)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at the same temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was degassed with N2
CUSTOM
Type
CUSTOM
Details
Dry air
WAIT
Type
WAIT
Details
was passed through the reaction mixture for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (7 mL)
CUSTOM
Type
CUSTOM
Details
was adjusted to pH 2 with concentrated HCl slowly at 0° C.
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The yellow solid (580 mg) was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC=1N=CC(=NC1C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.